molecular formula C18H25BO2 B152298 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane CAS No. 462636-88-0

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

Cat. No. B152298
M. Wt: 284.2 g/mol
InChI Key: MUIKZTUXJAVHEE-UHFFFAOYSA-N
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Description

The compound 4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane is a type of organoboron compound that is used in various chemical syntheses. Organoboron compounds are known for their utility in organic synthesis, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds.

Synthesis Analysis

The synthesis of related organoboron compounds has been explored through palladium-catalyzed borylation of aryl bromides, using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol as precursors . This method has proven to be effective, especially for aryl bromides with sulfonyl groups. Another approach involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone . These methods highlight the versatility and adaptability of organoboron synthesis techniques.

Molecular Structure Analysis

The molecular structure of similar organoboron compounds has been determined using various spectroscopic methods, including FT-IR, NMR, and MS spectroscopies, as well as X-ray diffraction . Density functional theory (DFT) calculations have been performed to predict the molecular structure, which is consistent with experimental data . The crystal structure of one such compound was found to crystallize in the monoclinic space group P21/c .

Chemical Reactions Analysis

Organoboron compounds participate in various chemical reactions. For example, they are precursors in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The thermolysis of related compounds, such as tetramethyl-1,2-dioxetane, has been studied, revealing products that result from hydrogen abstraction by excited acetone . This indicates the potential reactivity of organoboron compounds under thermal conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organoboron compounds are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of these compounds, with no significant intramolecular or intermolecular interactions observed with the Lewis acidic boron atom . The synthesis and characterization of these compounds involve careful consideration of their stability and reactivity, as seen in the development of a continuous-flow and distillation process to address issues related to borolane equilibration and protonolysis .

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its variants have been extensively used in organic synthesis, demonstrating their versatility in forming complex molecular structures. For example, Coombs et al. (2006) detailed the synthesis and molecular structure of a closely related compound, revealing no significant intramolecular or intermolecular interaction with the Lewis acidic boron atom, emphasizing its stability and potential for further functionalization (Coombs et al., 2006). Similarly, the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives by Spencer et al. (2002) highlights the compound's utility in modifying serine proteases, indicating its biomedical relevance (Spencer et al., 2002).

Optical and Fluorescence Applications

A novel application in the field of sensing and fluorescence was demonstrated by Nie et al. (2020), who synthesized a derivative for H2O2 detection in living cells. This compound exhibited significant sensitivity and selectivity for H2O2, indicating its potential in biochemical and medical diagnostics (Nie et al., 2020).

Material Science and Polymerization

In material science, the compound's derivatives have been used for the synthesis of polymeric materials. Takagi and Yamakawa (2013) explored its use in the Pd-catalyzed borylation of arylbromides, showcasing a method to synthesize arenes essential for electronic and photonic materials (Takagi & Yamakawa, 2013). Furthermore, Fischer et al. (2013) employed a derivative in creating enhanced brightness, emission-tuned nanoparticles, demonstrating the compound's role in developing new materials for optical applications (Fischer et al., 2013).

Catalysis and Mechanistic Studies

Its utility extends into catalysis, where Huang et al. (2021) provided insight into the crystal structure and DFT study of derivatives, contributing to the understanding of their physicochemical properties and reactivity (Huang et al., 2021). This research aids in the development of new catalytic processes, enhancing efficiency and selectivity in chemical reactions.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenylcyclohexen-1-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIKZTUXJAVHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

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